

## Davalintide: A Technical Guide to a Second-Generation Amylin Analogue

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Davalintide |           |
| Cat. No.:            | B10819330   | Get Quote |

Whitepaper | November 2025

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Davalintide** (formerly AC2307) is a synthetic, 32-amino acid peptide analogue of human amylin, engineered for enhanced pharmacological properties in the pursuit of anti-obesity therapeutics. As a chimera of rat amylin and salmon calcitonin, it was designed to leverage the anorectic and metabolic benefits of amylin with improved potency and duration of action. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of **Davalintide**, supported by preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to serve as a resource for researchers in the field of metabolic disease and peptide drug development.

## **Discovery and Rationale**

Amylin is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, playing a physiological role in glucose homeostasis and satiety.[1] Its therapeutic potential is limited by its propensity to aggregate and a short half-life. The first-generation analogue, pramlintide, overcame the aggregation issue but still required multiple daily injections.



**Davalintide** was developed by Amylin Pharmaceuticals as a second-generation amylinomimetic with the goal of creating a more potent and longer-acting agent suitable for less frequent administration.[2] It is a chimeric peptide that shares a 49% amino acid sequence identity with rat amylin and also incorporates features of salmon calcitonin.[3] This design strategy aimed to enhance binding affinity and signaling at key receptors involved in energy homeostasis. Preclinical studies demonstrated that **Davalintide** had enhanced efficacy in reducing food intake and body weight compared to native amylin.[4] However, development was later discontinued after Phase II clinical trials, as it failed to demonstrate superiority over existing therapies.[2]

## **Synthesis of Davalintide**

The synthesis of **Davalintide**, a 32-amino acid peptide with a C-terminal amide and a disulfide bridge, is achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

**Davalintide** Sequence: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH<sub>2</sub> (Disulfide bridge: Cys<sup>2</sup>-Cys<sup>7</sup>)

# Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of **Davalintide** on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

- Resin Preparation:
  - Swell Rink Amide resin (e.g., 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  - Wash the resin with DMF (3x).
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5 minutes.



- Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.
- Wash thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

#### Amino Acid Coupling:

- In a separate vessel, pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH)
   by dissolving it (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a
   base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
- Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), repeat the coupling step.

#### • Peptide Chain Elongation:

- Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the **Davalintide** sequence, from the C-terminus to the Nterminus.
- Use appropriately side-chain protected amino acids (e.g., Asn(Trt), Arg(Pbf), Cys(Trt), Gln(Trt), Glu(OtBu), His(Trt), Lys(Boc), Ser(tBu), Thr(tBu), Tyr(tBu)).

#### Cleavage and Deprotection:

- After the final amino acid (Fmoc-Lys(Boc)-OH) is coupled and its Fmoc group is removed,
   wash the peptidyl-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, typically Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
- Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.

## Foundational & Exploratory





- · Peptide Precipitation and Purification:
  - Filter the resin and collect the TFA solution containing the cleaved peptide.
  - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  - Dry the crude peptide pellet under vacuum.
- Disulfide Bond Formation and Final Purification:
  - Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5).
  - Stir the solution gently in an open-to-air vessel to facilitate air oxidation of the thiol groups on Cys² and Cys³ to form the intramolecular disulfide bridge. Monitor reaction completion with Ellman's reagent and/or mass spectrometry.
  - Once cyclization is complete, lyophilize the solution.
  - Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
  - Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.





Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of **Davalintide**.



## **Mechanism of Action and Signaling**

**Davalintide** exerts its effects by acting as an agonist at multiple receptors within the calcitonin family. Its primary actions are mediated through the central nervous system, specifically in the area postrema (AP) and nucleus of the solitary tract (NTS) of the hindbrain, regions known to regulate appetite and satiety.

- Receptor Binding: Davalintide binds with high affinity to amylin receptors (AMY), calcitonin receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors. Amylin receptors are heterodimers, typically composed of the calcitonin receptor core protein (CTR) and a receptor activity-modifying protein (RAMP).
- Neuronal Activation: Upon binding, **Davalintide** activates these G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). This activation triggers downstream signaling cascades within the neurons of the AP and NTS.
- Physiological Response: The activation of these neuronal pathways results in:
  - Increased Satiety: Signals are relayed to higher brain centers, such as the hypothalamus,
     promoting a feeling of fullness and reducing food intake.
  - Delayed Gastric Emptying: Amylin agonism slows the rate at which food exits the stomach, contributing to prolonged satiety and reduced postprandial glucose excursions.
  - Suppression of Glucagon: Davalintide suppresses the post-meal secretion of glucagon,
     which helps to lower hepatic glucose output.

The prolonged duration of action of **Davalintide** compared to native amylin is attributed to a significantly slower receptor dissociation rate, rather than an extended plasma half-life.



## **Receptor Activation** Amylin Receptor (CTR + RAMP) Calcitonin Receptor **CGRP** Receptor Intracellular Signaling G-Protein Coupled Receptor Activation Adenylate Cyclase ↑ cAMP Protein Kinase A † c-Fos Expression (Neuronal Activation Marker) Physiological Response **Delayed Gastric Emptying** Glucagon Secretion

#### Davalintide Signaling Pathway in Hindbrain Neurons

Click to download full resolution via product page

Caption: Davalintide signaling pathway in hindbrain neurons.



## Pharmacological Data Receptor Binding Affinity

Preclinical studies established **Davalintide**'s profile as a potent agonist at multiple calcitoninfamily receptors. While specific IC<sub>50</sub> or K<sub>i</sub> values are not consistently reported in publicly available literature, relative affinities have been described.

Table 1: Relative Receptor Binding Affinity of **Davalintide** 

| Receptor Target | Cell/Tissue Preparation | Relative Affinity Compared to Rat Amylin |
|-----------------|-------------------------|------------------------------------------|
| Amylin Receptor | Rat Nucleus Accumbens   | Similar                                  |
| CGRP Receptor   | Human SK-N-MC Cells     | ~10-fold Greater                         |

| Calcitonin Receptor | Transfected HEK293 Cells | ~100-fold Greater |

## **Preclinical Efficacy in Rodent Models**

In vivo studies in rodents highlighted **Davalintide**'s enhanced pharmacological properties over native amylin. These studies formed the basis for its advancement into clinical trials.

Table 2: Summary of Preclinical In Vivo Effects (Davalintide vs. Amylin)



| Parameter                               | Davalintide | Rat Amylin | Reference |
|-----------------------------------------|-------------|------------|-----------|
| Duration of Food<br>Intake Suppression  | ~23 hours   | ~6 hours   |           |
| Duration of c-Fos<br>Expression in AP   | ~8 hours    | ~2 hours   |           |
| Gastric Emptying<br>ED₅₀ (Subcutaneous) | 2.3 μg/kg   | 4.1 μg/kg  |           |
| Food Intake ED50<br>(Intraperitoneal)   | 5.0 μg/kg   | 11.3 μg/kg |           |
| Plasma Half-life (t½)                   | ~26 minutes | Similar    |           |

| Weight Loss (Sustained Infusion) | Dose-dependent, fat-specific, and durable | Effective, but less potent | |

#### **Clinical Studies**

**Davalintide** advanced into Phase II clinical trials for the treatment of obesity, in a collaboration between Amylin Pharmaceuticals and Takeda. The trials were designed to assess the safety, tolerability, and efficacy of **Davalintide** on weight loss in obese individuals. However, in 2010, the companies announced the discontinuation of **Davalintide**'s development. The decision was based on results from a Phase II trial which indicated that the weight loss and tolerability profile of **Davalintide** was not superior to that of other ongoing obesity projects, such as the combination of pramlintide and metreleptin. Detailed quantitative results from these trials have not been extensively published.

# Key Experimental Protocols Protocol: c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to map neuronal activation in brain regions like the area postrema following peptide administration.



- Animal Treatment: Administer **Davalintide** or vehicle (e.g., saline) via intraperitoneal (IP) injection to rats.
- Perfusion and Fixation: At a designated time point post-injection (e.g., 2 or 8 hours), deeply
  anesthetize the animals and perform transcardial perfusion with saline followed by 4%
  paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Tissue Processing: Post-fix the brain overnight in 4% PFA, then transfer to a 30% sucrose solution for cryoprotection. Section the hindbrain on a freezing microtome at 40 μm.
- Immunostaining:
  - Wash sections in PBS.
  - Incubate in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour.
  - Incubate in primary antibody solution (e.g., rabbit anti-c-Fos, 1:5000) for 48 hours at 4°C.
  - Wash and incubate in biotinylated secondary antibody solution (e.g., goat anti-rabbit, 1:500) for 2 hours.
  - Wash and incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.
  - Develop the signal using a diaminobenzidine (DAB) solution to produce a brown reaction product in c-Fos-positive nuclei.
- Analysis: Mount sections on slides, dehydrate, and coverslip. Quantify the number of c-Fospositive cells in specific brain nuclei using light microscopy and image analysis software.

### **Protocol: Gastric Emptying Scintigraphy**

This method measures the rate of solid meal emptying from the stomach.

- Animal Preparation: Fast animals overnight but allow free access to water.
- Radioactive Meal: Prepare a standardized meal (e.g., a small ball of dough or scrambled egg) mixed with a non-absorbable radioisotope, such as <sup>99m</sup>Tc-sulfur colloid.







- Administration: Allow animals to consume the radiolabeled meal voluntarily. Immediately
  following consumption, administer **Davalintide** or vehicle via subcutaneous (SC) injection.
- Imaging: At various time points (e.g., 0, 1, 2, 4, and 8 hours) post-meal, anesthetize the animal and acquire images of the stomach region using a gamma camera.
- Data Analysis:
  - Draw a region of interest (ROI) around the stomach on each image to measure radioactive counts.
  - · Correct counts for radioactive decay.
  - Calculate the percentage of the meal remaining in the stomach at each time point relative to the initial counts at time 0.
  - Plot the percentage of gastric retention over time to determine the emptying rate and halftime (T<sub>50</sub>).





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing.

## Conclusion

**Davalintide** represents a significant effort in rational peptide drug design, successfully creating an amylin analogue with enhanced potency and a prolonged duration of action at a pharmacodynamic level. Preclinical data strongly supported its potential as a novel anti-obesity agent by demonstrating superior anorectic effects and fat-specific weight loss compared to native amylin. Despite this promising preclinical profile, **Davalintide**'s clinical development was halted as it did not offer a sufficient therapeutic advantage in Phase II trials. The story of **Davalintide** underscores the challenge of translating potent preclinical efficacy into clinical



superiority and serves as a valuable case study in the development of next-generation metabolic peptide therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. Takeda and Amylin take obesity combo forward as davalintide dropped [insights.citeline.com]
- 3. Mono and dual agonists of the amylin, calcitonin, and CGRP receptors and their potential in metabolic diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Davalintide: A Technical Guide to a Second-Generation Amylin Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819330#the-discovery-and-synthesis-of-the-davalintide-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com